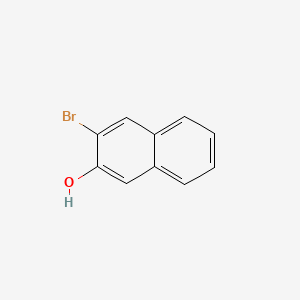

3-Bromo-2-naphthol

Descripción general

Descripción

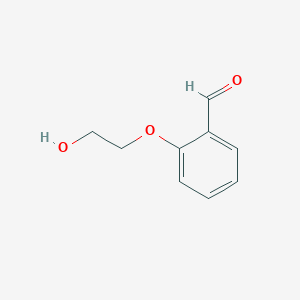

3-Bromo-2-naphthol is an organic compound with the empirical formula C10H7BrO and a molecular weight of 223.07 . It is commonly used in organic synthetic materials to prepare pharmaceutical products, ester compounds, resin compositions, curing products, and stacking films . It serves as an important reagent and catalyst in a variety of chemical reactions .

Synthesis Analysis

This compound is synthesized using 2-bromo-3-methoxynaphthalene as a raw material by chemical reaction . The specific synthesis steps involve a variety of chemical reactions, including copper-catalyzed cross-coupling .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string Oc1cc2ccccc2cc1Br . The InChI key is PQVIOPAWVAOHOA-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .Physical and Chemical Properties Analysis

This compound is a white to light yellow powder or crystal . It has a melting point of 82°C and a predicted boiling point of 313.7±15.0°C . The compound is stable under normal conditions .Aplicaciones Científicas De Investigación

Immunohistochemistry

3-Bromo-2-naphthol is utilized in the immunoperoxidase reaction in immunohistochemistry. It shows promise due to its insolubility in aqueous solutions and resistance to light, making it a valuable tool in the microscopic analysis of tissue samples. This chemical allows for the visual identification of specific antigens in cells and tissues through the color change it undergoes during the immunoperoxidase reaction (Kasper & Noll, 1988).

Organic Synthesis

This compound is used in organic synthesis, particularly in the preparation of benzyl sulfides and polycyclic amines. This application takes advantage of its properties as an organic photoacid, catalyzing specific reactions in the synthesis process (Strada et al., 2019).

Photochemistry

In photochemistry, the behavior of this compound is exploited for various reactions. Its photoreactivity enables the formation of electrophilic carbene intermediates, which have diverse applications in chemical synthesis (Pretali et al., 2009).

Synthesis of Hydroxynaphthalene Derivatives

This compound is also used in synthesizing specific hydroxynaphthalene derivatives. These compounds are synthesized via a tandem addition–rearrangement pathway, showcasing the chemical's versatility in organic synthesis (Tandel et al., 2000).

Phosphorimetric Analysis

The compound finds use in the phosphorimetric determination of naphthols in environmental samples. Its inclusion in analytical methods enhances the sensitivity and accuracy of detecting specific chemicals in complex mixtures, such as irrigation water (Hernández López et al., 1999).

Catalysis

This compound plays a role as a catalyst in various chemical reactions. For example, it is used in the synthesis of naphthoxazine derivatives, demonstrating its efficiency and versatility as a catalyst in organic chemistry (Zandieh et al., 2019).

Safety and Hazards

3-Bromo-2-naphthol is classified as a skin irritant (Category 2), causing serious eye damage (Category 1), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Brominated compounds like 3-bromo-2-naphthol are often used in organic chemistry as building blocks for c–c bond formation .

Mode of Action

This compound is used in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Biochemical Pathways

It’s known that brominated compounds like this compound are used in the suzuki–miyaura coupling reaction, which involves the formation of carbon-carbon bonds . This suggests that this compound may play a role in the synthesis of complex organic molecules.

Result of Action

As a brominated compound used in organic synthesis, it likely contributes to the formation of new carbon-carbon bonds, facilitating the creation of complex organic molecules .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which it is used, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can proceed efficiently under a variety of conditions, making this compound a versatile reagent in organic synthesis.

Análisis Bioquímico

Temporal Effects in Laboratory Settings

The stability of 3-Bromo-2-naphthol has been confirmed over a period of one month at 4 °C after preparation, with no significant loss of its reactivity observed

Metabolic Pathways

2-naphthol, the parent compound, is a metabolite of naphthalene, catalyzed by cytochrome P450 (CYP) isozymes . It’s plausible that this compound might be involved in similar metabolic pathways.

Propiedades

IUPAC Name |

3-bromonaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVIOPAWVAOHOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20213852 | |

| Record name | 2-Naphthol, bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20213852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63980-30-3, 30478-88-7 | |

| Record name | 2-Naphthol, bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063980303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthol, bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20213852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

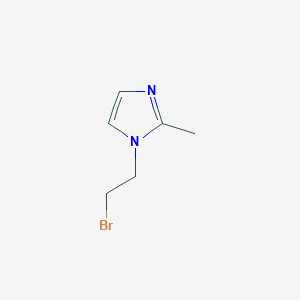

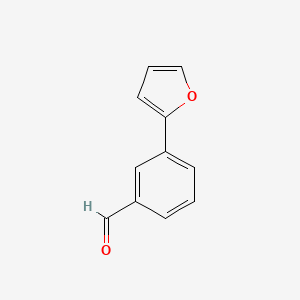

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride](/img/structure/B3021593.png)

![[3-(4-Chloro-1H-pyrazol-1-YL)propyl]amine dihydrochloride](/img/structure/B3021594.png)